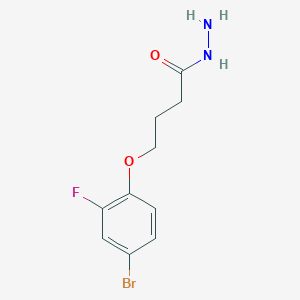
4-(4-Bromo-2-fluorophenoxy)butanehydrazide
Overview
Description
“4-(4-Bromo-2-fluorophenoxy)butanehydrazide” is a chemical compound with diverse applications in scientific research. It contains a total of 48 bonds, including 28 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 N hydrazine, and 2 aromatic ethers .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions . Its unique properties enable it to be utilized in various experiments, ranging from drug development to material synthesis.Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a total of 48 bonds; 28 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 N hydrazine, and 2 aromatic ethers .Scientific Research Applications
Synthesis and Structural Analysis
- A study by (Wen & Li, 2011) focused on the synthesis and characterization of a compound structurally similar to 4-(4-Bromo-2-fluorophenoxy)butanehydrazide. This involved elemental analysis, IR spectrum, and single crystal X-ray diffraction. Their findings contribute to understanding the molecular structure and properties of such compounds.
Radiosynthesis Applications
- Research by (Ross, Ermert, & Coenen, 2011) explored the synthesis of 4-[18F]Fluorophenol, a compound related to this compound. This compound is important for creating complex radiopharmaceuticals, indicating potential applications in medical imaging and diagnostics.
Fluorescence Studies
- A study by (Yoshino et al., 2010) on azobenzenes, which share a similar chemical moiety with this compound, investigated their fluorescence properties. These insights are valuable for the development of new fluorescent materials and sensors.
Material Science and Electrooptical Properties
- Research by (Gray & Kelly, 1981) discussed the synthesis of compounds including this compound analogs and their potential application in creating materials with electrooptical properties. This could be relevant for the development of new electronic and optical devices.
Nanoparticle Technology
- The work of (Fischer, Baier, & Mecking, 2013) involved creating nanoparticles from polyfluorene compounds, similar to this compound. These nanoparticles displayed bright fluorescence and potential applications in bioimaging and sensor technology.
Chromatographic Techniques
- In a study by (Gatti, Cavrini, Roveri, & Pinzauti, 1990), a fluorogenic labeling reagent related to this compound was used in high-performance liquid chromatography. This illustrates its potential use in analytical chemistry for the detection and quantification of biological molecules.
Biological Activity Studies
- A study by (Tamoradi & Goudarziafshar, 2015) involved the synthesis of metal complexes with Schiff base ligands derived from compounds similar to this compound. The study highlighted their potential antibacterial properties.
Environmental Applications
- Research on bromophenol derivatives, structurally related to this compound, by (Li et al., 2007) showed significant radical-scavenging activity. This suggests potential applications in environmental protection and antioxidant research.
Sensor Technology
- The study by (Grabka, Jasek, & Witkiewicz, 2021) on polysiloxanes with phenolic and fluorophenolic groups indicates potential use in gas sensor technology, highlighting the importance of such compounds in developing new sensory materials.
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “4-Bromo-2-fluoroaniline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle this compound with appropriate safety measures.
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenoxy)butanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O2/c11-7-3-4-9(8(12)6-7)16-5-1-2-10(15)14-13/h3-4,6H,1-2,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQIWZLAAJJWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401056.png)
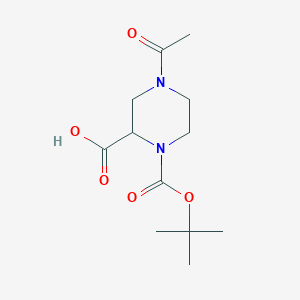
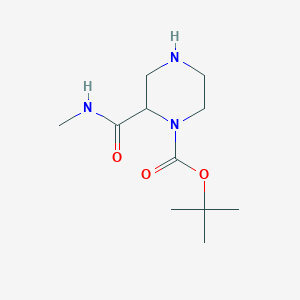
![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)

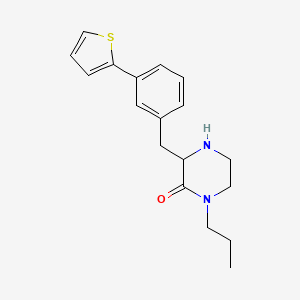
![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)
![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
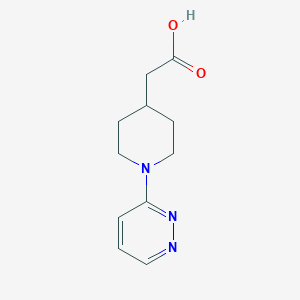
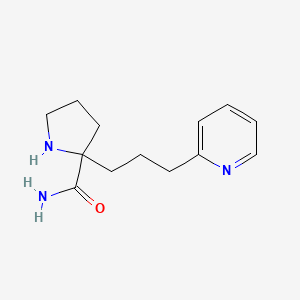
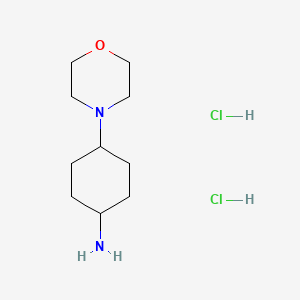
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)

